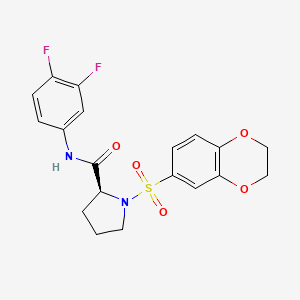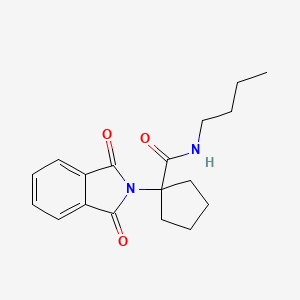
1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPI-613 and has been studied extensively for its unique properties and potential benefits.
Mechanism of Action
The mechanism of action of 1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide involves the inhibition of mitochondrial energy metabolism. This leads to the selective targeting of cancer cells, as they rely heavily on mitochondrial energy metabolism for survival. CPI-613 has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide has several biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes involved in mitochondrial energy metabolism, leading to the disruption of ATP production. CPI-613 has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide in lab experiments is its selective targeting of cancer cells. This makes it a potential candidate for cancer treatment, as it can selectively kill cancer cells without harming healthy cells. However, one of the limitations of using CPI-613 in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of this compound for research purposes.
Future Directions
There are several future directions for the research of 1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide. One potential direction is the further study of its potential applications in cancer treatment. CPI-613 has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential direction is the study of the mechanism of action of this compound in more detail, which could lead to the development of more effective cancer treatments. Additionally, the synthesis process of CPI-613 could be optimized to make it more accessible for research purposes.
Synthesis Methods
The synthesis of 1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-methylpropylamine with cyclopentanone to form N-(2-methylpropyl)cyclopentanone. This intermediate is then reacted with phthalic anhydride to form the final product, 1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide.
Scientific Research Applications
1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. CPI-613 has been shown to selectively target cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12(2)11-19-17(23)18(9-5-6-10-18)20-15(21)13-7-3-4-8-14(13)16(20)22/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDWASHPFSDCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1(CCCC1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7471417.png)

![2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7471443.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7471465.png)
![1-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzo[f]chromen-3-one](/img/structure/B7471472.png)
![N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)

![N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)
![Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate](/img/structure/B7471494.png)

![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)